N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a benzamide moiety with three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
- N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
- 2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide moiety, which may influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chloro-1,3-benzothiazole with triethoxybenzoyl chloride. The characterization of the compound can be performed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549 and H1299).
- Methodology : The MTT assay was utilized to assess cell viability, while flow cytometry evaluated apoptosis and cell cycle effects.
Results Summary :
Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
A431 | 2.5 | Yes | G0/G1 phase |
A549 | 3.0 | Yes | G2/M phase |
H1299 | 2.8 | Yes | G0/G1 phase |
These findings indicate that this compound effectively inhibits tumor growth by inducing apoptosis and causing cell cycle arrest in critical phases.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research has demonstrated that it can significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) through ELISA assays.
Inflammatory Cytokine Reduction :
Cytokine | Baseline Level (pg/mL) | Level after Treatment (pg/mL) |
---|---|---|
IL-6 | 150 | 75 |
TNF-α | 120 | 60 |
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression:
- AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.
- ERK Pathway Inhibition : It also targets the ERK pathway, further contributing to its anticancer effects by preventing cell cycle progression.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- In a study involving patients with advanced non-small cell lung cancer treated with benzothiazole derivatives similar to this compound, significant tumor regression was observed in a subset of patients.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-25-15-9-12(10-16(26-5-2)18(15)27-6-3)20(24)23-14-8-7-13(21)17-19(14)28-11-22-17/h7-11H,4-6H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKAAZKYZBAIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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